1-Isopropyl-2-(2-methoxyphenyl)piperidine
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Overview
Description
1-Isopropyl-2-(2-methoxyphenyl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an isopropyl group and a methoxyphenyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-Isopropyl-2-(2-methoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield protected piperidines . Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, which is known for its mild and functional group-tolerant reaction conditions .
Chemical Reactions Analysis
1-Isopropyl-2-(2-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the piperidine ring.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds in this compound.
Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-2-(2-methoxyphenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: It finds applications in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-(2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, modulating their activity. For instance, they can act as inhibitors or agonists of certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Isopropyl-2-(2-methoxyphenyl)piperidine can be compared with other piperidine derivatives such as:
2,6-Diphenylpiperidine: Known for its anticonvulsant properties.
Piperidine-4-one oxime: Studied for its potential as an anticonvulsant agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C15H23NO |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C15H23NO/c1-12(2)16-11-7-6-9-14(16)13-8-4-5-10-15(13)17-3/h4-5,8,10,12,14H,6-7,9,11H2,1-3H3 |
InChI Key |
VHZMEPQWDUMBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
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